3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one
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Overview
Description
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety linked to a piperidine ring, which is further connected to an azepanone structure. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic substitution reaction of 5-fluoropyrimidine with a piperidine derivative, followed by the formation of the azepanone ring through cyclization reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects. The piperidine and azepanone rings contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propanenitrile
- 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid
- 5-((4-carboxypyridin-2-yl)oxy)isophthalic acid
Uniqueness
Compared to similar compounds, 3-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}azepan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azepanone ring, in particular, differentiates it from other fluoropyrimidine derivatives, potentially offering novel applications and mechanisms of action .
Properties
Molecular Formula |
C15H21FN4O2 |
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Molecular Weight |
308.35 g/mol |
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one |
InChI |
InChI=1S/C15H21FN4O2/c16-11-9-18-15(19-10-11)22-12-4-7-20(8-5-12)13-3-1-2-6-17-14(13)21/h9-10,12-13H,1-8H2,(H,17,21) |
InChI Key |
IOUWMYDVMQQTBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCC(CC2)OC3=NC=C(C=N3)F |
Origin of Product |
United States |
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